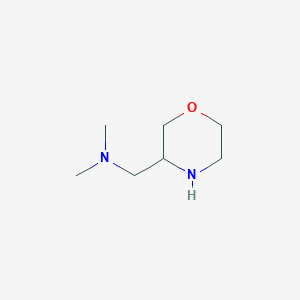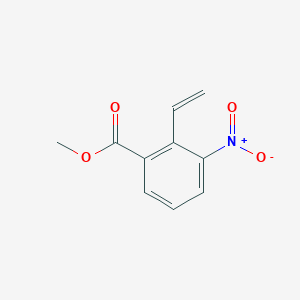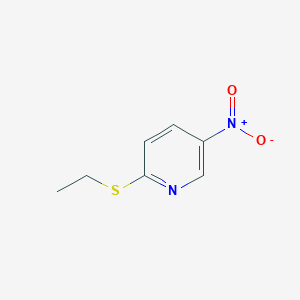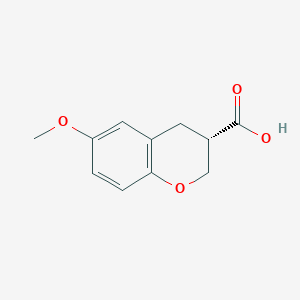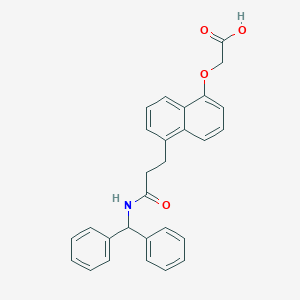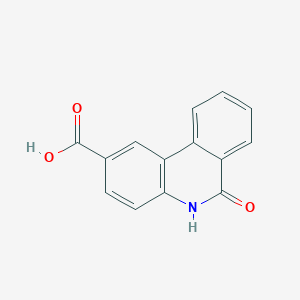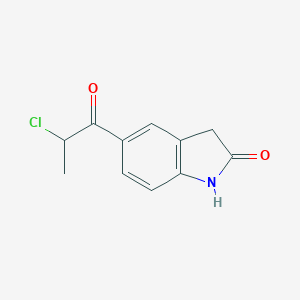
5-(2-Chloropropionyl)-2(1H,3H)-indolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloropropionyl)-2(1H,3H)-indolone, also known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely found in nature. CTK7A has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-(2-Chloropropionyl)-2(1H,3H)-indolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-(2-Chloropropionyl)-2(1H,3H)-indolone has also been shown to induce apoptosis in cancer cells and to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
5-(2-Chloropropionyl)-2(1H,3H)-indolone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of gene expression, and the improvement of cognitive function. 5-(2-Chloropropionyl)-2(1H,3H)-indolone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
5-(2-Chloropropionyl)-2(1H,3H)-indolone has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous and organic solvents. However, 5-(2-Chloropropionyl)-2(1H,3H)-indolone also has some limitations, including its low stability in solution, which may require the use of fresh stock solutions for each experiment, and its potential toxicity at high concentrations, which may require the use of appropriate safety precautions.
Future Directions
There are several future directions for the study of 5-(2-Chloropropionyl)-2(1H,3H)-indolone, including the development of new synthetic methods for its preparation, the optimization of its pharmacological properties, and the evaluation of its efficacy and safety in clinical trials. 5-(2-Chloropropionyl)-2(1H,3H)-indolone may also have potential applications in other fields, such as agriculture and environmental science, which warrant further investigation. Additionally, the study of 5-(2-Chloropropionyl)-2(1H,3H)-indolone may provide insights into the mechanisms of various diseases and the development of new therapeutic strategies.
Synthesis Methods
5-(2-Chloropropionyl)-2(1H,3H)-indolone can be synthesized using various methods, including the reaction of indole-2-carboxylic acid with 2-chloropropionyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of indole-2-carboxylic acid with 2-chloropropionyl chloride in the presence of a catalyst, such as N,N-dimethylformamide. The yield of 5-(2-Chloropropionyl)-2(1H,3H)-indolone obtained using these methods ranges from 40% to 60%.
Scientific Research Applications
5-(2-Chloropropionyl)-2(1H,3H)-indolone has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-(2-Chloropropionyl)-2(1H,3H)-indolone has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, 5-(2-Chloropropionyl)-2(1H,3H)-indolone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In drug discovery, 5-(2-Chloropropionyl)-2(1H,3H)-indolone has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
5-(2-chloropropanoyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6(12)11(15)7-2-3-9-8(4-7)5-10(14)13-9/h2-4,6H,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESQJFHKNJTFCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

